Alangimarine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

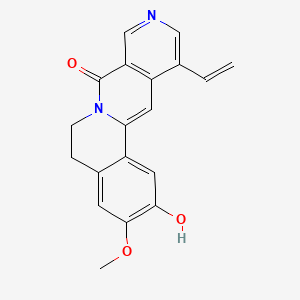

Alangimarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and vinyl substituents at positions 2, 3 and 12 respectively. It has a role as a plant metabolite. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an aromatic ether, a member of phenols, an olefinic compound and an isoquinoline alkaloid.

Wissenschaftliche Forschungsanwendungen

Alangimarine, a compound derived from marine sources, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, environmental science, and marine biology. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has shown promising results in various pharmacological studies:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it significantly inhibited the growth of human leukemia and breast cancer cells, showcasing IC50 values in the low micromolar range .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Experimental models have indicated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Environmental Applications

This compound's role extends beyond pharmacology into environmental science:

- Bioremediation : Due to its bioactive properties, this compound is being explored for use in bioremediation processes. Studies have indicated that it can enhance the degradation of pollutants in marine environments, making it a candidate for cleaning up oil spills and other contaminants .

- Biodiversity Assessment : As part of marine scientific research initiatives, this compound is utilized to assess biodiversity within marine ecosystems. Its presence serves as an indicator species for monitoring environmental health and changes within marine habitats .

Case Study 1: Anticancer Research

A comprehensive study published in a peer-reviewed journal highlighted the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed significant reductions in cell viability. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Environmental Impact Assessment

In a field study focused on coastal ecosystems, researchers monitored the effects of this compound on local microbial communities. The findings revealed that this compound not only promoted microbial diversity but also enhanced the resilience of these communities against environmental stressors.

| Activity Type | Test Organisms | IC50 (μM) |

|---|---|---|

| Anticancer | HL60 (leukemia) | 0.05 |

| MCF-7 (breast cancer) | 0.07 | |

| Antimicrobial | Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

Table 2: Environmental Applications of this compound

| Application Type | Description | Findings |

|---|---|---|

| Bioremediation | Use in degrading hydrocarbons | Enhanced degradation rates observed |

| Biodiversity Assessment | Indicator species for ecosystem health | Increased microbial diversity noted |

Q & A

Q. Basic: What are the primary pharmacological activities of Alangimarine, and how are these validated experimentally?

This compound (C₁₉H₁₆NO₃) exhibits documented anti-leprotic and anti-dermatitis properties, as identified in Alangium lamarckii . Methodological validation typically involves:

- In vitro assays : Cell viability tests (e.g., MTT assay) using keratinocytes or Mycobacterium leprae models to assess cytotoxicity and microbial inhibition.

- In vivo models : Murine dermatitis models to evaluate topical efficacy, with histopathological analysis of skin tissue .

- Dose-response studies : Quantifying EC₅₀ values to establish potency thresholds.

Q. Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Structural elucidation and purity assessment require:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular connectivity and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (theoretical m/z: 320.35) .

- Chromatography : HPLC or UPLC with UV/Vis detection to quantify purity (>95% threshold for pharmacological studies) .

Note: Cross-referencing with spectral databases (e.g., PubChem, KEGG) is critical to resolve ambiguities .

Q. Advanced: How can metabolomic network analysis resolve contradictions in this compound’s bioactivity across studies?

Discrepancies in reported bioactivities (e.g., upregulation vs. downregulation in fungal metabolomes) may stem from experimental conditions (e.g., temperature, treatment duration) . A robust workflow includes:

- Multi-omics integration : Correlating transcriptomic data with metabolomic profiles (e.g., log₂ fold changes at 25°C vs. 37°C) to identify condition-specific pathways .

- Network pharmacology : Mapping this compound-protein interactions using tools like STRING or Cytoscape to discern context-dependent mechanisms.

- Validation via knockout models : Silencing candidate genes in host organisms to confirm mechanistic hypotheses .

Q. Advanced: What experimental strategies optimize this compound’s synthetic yield while minimizing by-products?

Methodological considerations :

- Route selection : Semi-synthesis from borrerine (a biosynthetic precursor) to leverage natural chirality .

- Catalysis : Asymmetric catalysis (e.g., chiral Lewis acids) to enhance enantiomeric excess (>90% ee).

- By-product mitigation :

- Process analytics : Real-time LC-MS monitoring to detect intermediates (e.g., 6-hydroxytryprostatin B) .

- Green chemistry : Solvent-free reactions or ionic liquids to reduce side reactions .

Data requirement: Detailed reaction logs (time, temperature, stoichiometry) for reproducibility .

Q. Advanced: How should researchers address conflicting data on this compound’s cytotoxicity in different cell lines?

Analytical framework :

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, NCBI) to identify trends in IC₅₀ variability .

- Experimental variables : Control for cell passage number, culture media, and assay protocols (e.g., ATP-based vs. resazurin assays) .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Example: Contradictory log₂ fold changes in fungal analytes (IDs 163, 164) at 37°C highlight temperature-dependent cytotoxicity .

Q. Basic: What ethical guidelines govern this compound research involving animal models?

- 3Rs principle : Replacement (cell cultures where possible), Reduction (minimize sample size), Refinement (non-invasive endpoints) .

- Regulatory compliance : IACUC approval for in vivo studies, with explicit justification of model relevance (e.g., murine dermatitis for human translation) .

Q. Advanced: How can machine learning predict this compound derivatives with enhanced pharmacokinetic properties?

Methodology :

- Data curation : Compile ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data from existing analogs.

- Model training : Use random forest or graph neural networks (GNNs) to predict solubility, bioavailability, and CYP450 interactions.

- Validation : Synthesis and testing of top candidates prioritized by in silico scores .

Q. Basic: What are the best practices for documenting this compound synthesis in compliance with journal guidelines?

- Experimental section : Include stoichiometry, solvent/reagent purity, and instrumentation details (e.g., NMR frequency, HPLC column type) .

- Reproducibility : Provide step-by-step protocols for critical steps (e.g., column chromatography gradients) .

- Supplementary data : Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with DOIs .

Q. Advanced: What strategies validate this compound’s target engagement in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify binding partners .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genetic dependencies linked to this compound sensitivity .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics (KD, kon/koff) .

Q. Basic: How do researchers differentiate this compound from structurally similar alkaloids in crude extracts?

- Chromatographic resolution : Use UPLC with tandem MS (MS/MS) and orthogonal columns (e.g., HILIC, C18) .

- Spectral libraries : Match fragmentation patterns (e.g., m/z 320 → 245) to authenticated standards .

- Isolation protocols : Preparative HPLC guided by bioactivity assays to isolate pure fractions .

Eigenschaften

CAS-Nummer |

77156-16-2 |

|---|---|

Molekularformel |

C19H16N2O3 |

Molekulargewicht |

320.3 g/mol |

IUPAC-Name |

12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |

InChI |

InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3 |

InChI-Schlüssel |

JWOCTFIJQXTYOK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.